molecular formula C13H8Cl2INO B390023 N-(2,4-dichlorophenyl)-3-iodobenzamide

N-(2,4-dichlorophenyl)-3-iodobenzamide

Cat. No.: B390023
M. Wt: 392.02g/mol
InChI Key: XFZPLBHCTYLFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-3-iodobenzamide is a chemical compound with the CAS Registry Number 349117-61-9 . Its molecular formula is C13H8Cl2INO, and it has a molecular weight of 392.02 g/mol . The structure is characterized by a benzamide core that is substituted with a 3-iodo group on the benzoyl ring and a 2,4-dichloro pattern on the aniline ring . This specific arrangement of halogen atoms is significant in medicinal chemistry research. Related dichlorophenyl-benzamide compounds have been identified as key scaffolds in the development of reversible inhibitors for enzymes like Monoamine Oxidase (MAO), which are important targets in neurological disease research . Furthermore, the structural motif of halogenated benzanilides is of interest in materials science and crystallography, as studies on similar compounds, such as N-(2,4-dichlorophenyl)benzamide, reveal that molecules can form infinite chains in the solid state through intermolecular N—H···O hydrogen bonds . This makes them useful for studying molecular interactions and crystal engineering. This compound is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZPLBHCTYLFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Iodine vs. This difference may influence binding interactions in biological systems or materials.

Physical Properties

  • Solubility: The amino-substituted derivative (N-(3-aminophenyl)-4-iodobenzamide) likely exhibits higher aqueous solubility due to the NH₂ group, whereas the dichlorophenyl and iodine substituents in the target compound suggest greater lipophilicity .
  • Crystal Packing : Evidence from analogous dichlorophenyl acetamides indicates that halogen and amide groups influence hydrogen-bonding networks, which can affect melting points and stability .

Research Findings and Data

Computational and Experimental Data

  • Docking Studies : AutoDock Vina has been used to predict binding modes of halogenated benzamides, highlighting iodine’s role in hydrophobic interactions .
  • Crystallography : Dichlorophenyl acetamides exhibit varied dihedral angles (54.8°–77.5°) between aromatic rings, suggesting conformational flexibility that may influence bioactivity .

Preparation Methods

Preparation of N-(3-Iodobenzoyl)benzotriazole

3-Iodobenzoic acid is condensed with benzotriazole using a coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tetrahydrofuran (THF). The intermediate is isolated via filtration and used without further purification.

Reaction with 2,4-Dichloroaniline

The benzotriazole intermediate is reacted with 2,4-dichloroaniline in DMF at 60°C for 6 hours. Sodium hydride (NaH) may be added to deprotonate the amine, enhancing nucleophilicity.

Example Procedure :

  • Suspend N-(3-iodobenzoyl)benzotriazole (1.0 equiv) in DMF.

  • Add 2,4-dichloroaniline (1.5 equiv) and NaH (1.2 equiv).

  • Heat at 60°C for 6 hours under argon.

  • Quench with ice water, extract with ethyl acetate, and purify via chromatography.

Yield : 88–96%.

Coupling Reagent-Assisted Synthesis

Modern coupling reagents such as EDCl/HOBt (hydroxybenzotriazole) enable efficient amide formation under mild conditions.

EDCl/HOBt-Mediated Coupling

3-Iodobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM. 2,4-Dichloroaniline (1.1 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

Optimization Notes :

  • Prolonged reaction times (>24 hours) reduce yields due to HOBt degradation.

  • Anhydrous conditions are critical to prevent competitive hydrolysis.

Yield : 78–85%.

Comparative Analysis of Methods

Method Reagents Conditions Time (h) Yield (%) Advantages
Acyl ChlorideSOCl₂, Et₃N0°C → RT, DCM485–92High yield, straightforward
Benzotriazole IntermediateEDCl, NaH, DMF60°C, Argon688–96Avoids acyl chlorides
EDCl/HOBtEDCl, HOBt, DCMRT12–2478–85Mild conditions, scalable

Challenges and Optimizations

  • Acyl Chloride Stability : 3-Iodobenzoyl chloride is moisture-sensitive; reactions require strict anhydrous conditions.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively separates the product from unreacted starting materials.

  • Side Reactions : Over-iodination or dehalogenation is mitigated by controlling reaction temperature and avoiding excess iodine sources .

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